![molecular formula C16H15FN2O2S B2385793 N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide CAS No. 1427938-26-8](/img/structure/B2385793.png)
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. For example, a cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to create it. For instance, cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For example, cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties include aspects such as solubility, melting point, boiling point, reactivity, and stability. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-21-9-11-14-12(17)3-2-4-13(14)22-15(11)16(20)19(8-7-18)10-5-6-10/h2-4,10H,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSREBZYLWHZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC(=C21)F)C(=O)N(CC#N)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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